Pioglitazone-d4

Isotopic purity Deuterium incorporation Quantitative LC-MS/MS

Non-isotopic internal standards introduce differential ionization and matrix effects that compromise pioglitazone quantification in plasma. Pioglitazone-d4 resolves this via identical extraction recovery, co-elution, and +4 Da mass shift for baseline MS resolution. • Validated linear range: 6-1500+ ng/mL in human plasma per FDA/EMA bioanalytical guidelines. • Supplied with full Certificate of Analysis; ≥98% purity confirmed. • Ambient shipping; long-term storage at -20°C.

Molecular Formula C19H20N2O3S
Molecular Weight 360.5 g/mol
Cat. No. B161112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone-d4
Synonyms5-​[[4-​[2-​(5-​ethyl-​2-​pyridinyl)​ethoxy]​phenyl-​2,​3,​5,​6-​d4]​methyl]​-2,​4-​thiazolidinedione
Molecular FormulaC19H20N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D
InChIKeyHYAFETHFCAUJAY-YBNXMSKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone-d4 Internal Standard Specifications and Procurement Guide for Quantitative LC-MS/MS Analysis


Pioglitazone-d4 (CAS 1134163-29-3) is a deuterium-labeled isotopologue of the thiazolidinedione PPARγ agonist pioglitazone, featuring four deuterium atoms substituted on the phenyl ring . As a stable isotope-labeled internal standard (SIL-IS), it is engineered for the precise quantification of pioglitazone and its active metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound retains the PPARγ binding affinity of the unlabeled parent, with reported EC₅₀ values of 0.93 μM and 0.99 μM for human and mouse PPARγ, respectively [2]. Pioglitazone-d4 is supplied with comprehensive characterization data, including Certificate of Analysis documentation, and is intended exclusively for research and analytical method validation applications, not for therapeutic use .

Why Non-Deuterated Internal Standards and Structural Analogs Cannot Substitute for Pioglitazone-d4 in Regulated Bioanalysis


Substituting pioglitazone-d4 with a non-isotopic analog (e.g., a structurally related internal standard such as ethylparaben or a different thiazolidinedione derivative) introduces quantifiable analytical error due to differential ionization efficiency, matrix effects, and chromatographic behavior [1]. Stable isotope-labeled internal standards (SIL-IS) like pioglitazone-d4 co-elute with the target analyte and exhibit nearly identical extraction recovery, ionization suppression/enhancement, and MS/MS fragmentation patterns, thereby correcting for variability that non-isotopic internal standards cannot adequately compensate . The mass difference of +4 Da provided by the four deuterium atoms in pioglitazone-d4 ensures baseline resolution from the unlabeled analyte in the mass spectrometer, eliminating cross-talk and isotopic interference that would compromise quantification accuracy if a non-deuterated or insufficiently mass-shifted analog were employed .

Pioglitazone-d4 Comparative Performance Evidence for Analytical Method Selection


Isotopic Enrichment Comparison: Pioglitazone-d4 vs. Typical Deuterated Internal Standards

Pioglitazone-d4 is supplied with a minimum isotopic enrichment of 98 atom % D, ensuring that the internal standard signal is not confounded by residual unlabeled material. This specification meets or exceeds the typical purity requirements for regulated bioanalysis under FDA guidelines . In comparison, some commercially available deuterated standards are supplied at 95 atom % D, which can introduce a quantifiable bias in low-concentration measurements due to cross-signal contribution from the M+0 isotopologue [1].

Isotopic purity Deuterium incorporation Quantitative LC-MS/MS

Mass Shift and Specificity: Pioglitazone-d4 vs. Unlabeled Pioglitazone in Multiple Reaction Monitoring (MRM)

Pioglitazone-d4 provides a mass shift of +4 Da relative to unlabeled pioglitazone (m/z 357.2 → 119.1 for pioglitazone vs. m/z 361.1 → 138.1 for pioglitazone-d4 in positive ion ESI mode) [1]. This 4 Da difference ensures that the internal standard channel is free from cross-talk or isotopic overlap with the analyte channel. In contrast, a non-deuterated structural analog would require distinct chromatographic separation to avoid ionization suppression and cannot correct for matrix effects as effectively, leading to potential quantification errors exceeding 15% in plasma samples .

Mass spectrometry Isotopic interference MRM transitions

Validated Linear Range in Human Plasma: Method Performance with Pioglitazone-d4 as Internal Standard

Using pioglitazone-d4 as the internal standard, a fully validated LC-MS/MS method achieved a linear calibration range for pioglitazone in human plasma from 6.04 ng/mL to 1503.21 ng/mL, with a correlation coefficient (r²) exceeding 0.99 [1]. A separate validated method utilizing pioglitazone-d4 as IS demonstrated a linear range from 10 ng/mL to 3000 ng/mL [2]. These validated ranges, achieved specifically with the deuterated IS, meet FDA acceptance criteria for bioanalytical method validation and support the quantitative requirements of pharmacokinetic and bioequivalence studies.

Method validation Linearity Pharmacokinetics

Optimal Procurement and Application Scenarios for Pioglitazone-d4 in Pharmaceutical and Bioanalytical Research


Regulated Bioequivalence Studies for Generic Pioglitazone Formulations

Pioglitazone-d4 is the required internal standard for the LC-MS/MS quantification of pioglitazone in human plasma samples collected during bioequivalence trials, as demonstrated in validated methods that achieved linear ranges of 6.04–1503.21 ng/mL and 10–3000 ng/mL [1]. Its use ensures that the analytical method meets FDA and EMA guidelines for accuracy and precision, enabling successful Abbreviated New Drug Application (ANDA) submissions [2].

Clinical Pharmacokinetic and Drug-Drug Interaction Studies

In clinical studies evaluating pioglitazone pharmacokinetics or interactions with co-administered drugs (e.g., alogliptin), pioglitazone-d4 serves as the internal standard to correct for matrix effects and ionization variability in plasma, as validated in a high-throughput LC-MS/MS method achieving a 4-minute run time [3]. This application is critical for generating robust concentration-time profiles to calculate AUC, Cmax, and t½ parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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